molecular formula C6H11F3N2O2S B591861 (R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide CAS No. 1186049-30-8

(R)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Cat. No.: B591861
CAS No.: 1186049-30-8
M. Wt: 232.221
InChI Key: RIWFUAUXWIEOTK-RXMQYKEDSA-N
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Description

®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is a compound that features a trifluoromethyl group, a pyrrolidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide typically involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent and a methanesulfonamide precursor. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group, followed by the addition of methanesulfonamide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and methanesulfonamide groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine

In medicinal chemistry, ®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is explored for its potential therapeutic properties. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

1,1,1-trifluoro-N-[[(2R)-pyrrolidin-2-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWFUAUXWIEOTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743298
Record name 1,1,1-Trifluoro-N-{[(2R)-pyrrolidin-2-yl]methyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186049-30-8
Record name 1,1,1-Trifluoro-N-{[(2R)-pyrrolidin-2-yl]methyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1186049-30-8
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